N-[4-(glycylamino)phenyl]furan-2-carboxamide
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Overview
Description
N-[4-(glycylamino)phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(glycylamino)phenyl]furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-aminophenylglycine in the presence of a base such as triethylamine . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[4-(glycylamino)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride, resulting in the formation of dihydrofuran derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(glycylamino)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(glycylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death . In cancer research, it may induce apoptosis in cancer cells through pathways involving p53 and caspases .
Comparison with Similar Compounds
N-[4-(glycylamino)phenyl]furan-2-carboxamide can be compared with other furan derivatives such as:
N-(4-bromophenyl)furan-2-carboxamide: This compound also exhibits antibacterial activity but has different substitution patterns on the phenyl ring.
Furanylfentanyl: An opioid analgesic with a furan ring, but with a completely different pharmacological profile.
Benzofuran derivatives: These compounds have a benzene ring fused to a furan ring and are known for their antiviral and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the glycylamino group, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-[4-[(2-aminoacetyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H13N3O3/c14-8-12(17)15-9-3-5-10(6-4-9)16-13(18)11-2-1-7-19-11/h1-7H,8,14H2,(H,15,17)(H,16,18) |
InChI Key |
FUFPLQGIUFSDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CN |
Origin of Product |
United States |
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